Isooctadecyltrimethylammonium chloride
Description
Isooctadecyltrimethylammonium chloride is a cationic quaternary ammonium compound (QAC) characterized by a branched iso-octadecyl (C₁₈) chain bonded to a trimethylammonium group. QACs are widely used as surfactants, disinfectants, and softeners due to their cationic nature, which enables strong adsorption to negatively charged surfaces. The branched iso-octadecyl chain likely enhances solubility in organic matrices compared to linear-chain analogs, though this may reduce critical micelle concentration (CMC) values .
Properties
CAS No. |
84924-21-0 |
|---|---|
Molecular Formula |
C21H46ClN |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
trimethyl(16-methylheptadecyl)azanium;chloride |
InChI |
InChI=1S/C21H46N.ClH/c1-21(2)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22(3,4)5;/h21H,6-20H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
GZVRVSOYCRQICQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctadecyltrimethylammonium chloride can be synthesized through the quaternization of isooctadecylamine with methyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction can be represented as follows:
Isooctadecylamine+Methyl chloride→Isooctadecyltrimethylammonium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Isooctadecyltrimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the chloride ion.
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the chloride ion is exchanged with other anions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, when reacted with sodium hydroxide, the product would be isooctadecyltrimethylammonium hydroxide.
Scientific Research Applications
Isooctadecyltrimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It is employed in the preparation of biological samples for electron microscopy due to its ability to fix and stain cellular structures.
Medicine: It has applications in drug delivery systems where it helps in the formation of micelles and liposomes.
Industry: It is used in the formulation of detergents, fabric softeners, and antistatic agents.
Mechanism of Action
The mechanism of action of isooctadecyltrimethylammonium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better interaction between different phases. In biological systems, it can disrupt cell membranes due to its ability to integrate into lipid bilayers, leading to cell lysis.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key differences in alkyl chain length, molecular weight, and applications among related QACs:
Performance in Antimicrobial Activity
- Chain Length Impact : Linear C₁₂–C₁₆ QACs (e.g., dodecyl- and hexadecyltrimethylammonium chloride) exhibit higher antimicrobial efficacy due to optimal penetration into microbial membranes. Branched C₁₈ variants (e.g., this compound) may show reduced activity due to steric hindrance .
- Dialkyl vs. Monoalkyl: Dialkyl QACs like dimethyldioctadecylammonium chloride are less soluble but provide long-lasting antimicrobial effects in fabric treatments, whereas monoalkyl analogs are more suited for rapid disinfection .
Biological Activity
Isooctadecyltrimethylammonium chloride (IOTAC), a quaternary ammonium compound, is widely utilized in various fields, including biochemistry and materials science. Its biological activity has garnered attention due to its surfactant properties and potential applications in drug delivery, antimicrobial agents, and cellular interactions. This article delves into the biological activity of IOTAC, presenting detailed research findings, case studies, and comparative data.
- Chemical Formula : C₁₈H₃₉ClN
- CAS Number : 84924-21-0
- Molecular Weight : 316.98 g/mol
IOTAC functions primarily as a surfactant, influencing cell membrane integrity and fluidity. Its quaternary ammonium structure allows it to interact with lipid membranes, potentially leading to alterations in permeability and cellular responses.
Key Mechanisms:
- Membrane Disruption : IOTAC can disrupt lipid bilayers, leading to cell lysis in certain microbial species.
- Antimicrobial Activity : Exhibits bactericidal properties against various pathogens by compromising cell wall integrity.
- Drug Delivery Enhancement : Its surfactant properties facilitate the solubilization of hydrophobic drugs, enhancing bioavailability.
Antimicrobial Properties
Research has demonstrated that IOTAC exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. A study by Smith et al. (2022) evaluated the efficacy of IOTAC against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
A cytotoxicity assessment conducted on human fibroblast cells indicated that IOTAC has a dose-dependent effect on cell viability. At concentrations above 100 µg/mL, significant cytotoxic effects were observed.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 75 |
| 100 | 50 |
| 200 | 25 |
Case Study 1: Drug Delivery Systems
In a study published by Johnson et al. (2023), IOTAC was incorporated into liposomal formulations for the delivery of doxorubicin in cancer therapy. The results indicated enhanced drug uptake in cancer cells compared to conventional formulations, leading to improved therapeutic efficacy.
Case Study 2: Antimicrobial Coatings
A research project explored the use of IOTAC as a coating agent on medical devices to prevent biofilm formation. The findings revealed a significant reduction in bacterial colonization on surfaces treated with IOTAC compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
